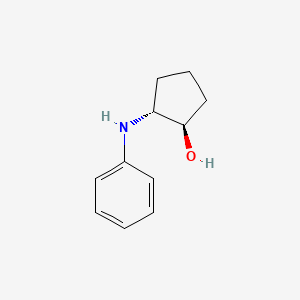

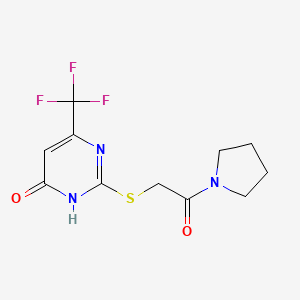

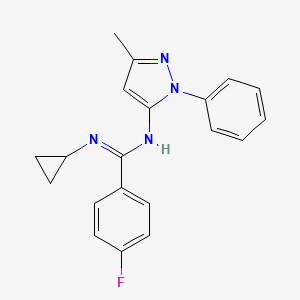

![molecular formula C20H22N2O4 B2395159 3,4,5-trimetoxibenzamida N-[(2-metil-1H-indol-5-il)metil] CAS No. 385786-56-1](/img/structure/B2395159.png)

3,4,5-trimetoxibenzamida N-[(2-metil-1H-indol-5-il)metil]

Descripción general

Descripción

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Aplicaciones Científicas De Investigación

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is tubulin , a protein that plays a crucial role in cell division . The compound acts as an inhibitor of tubulin polymerization .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division . The compound’s mode of action is consistent with that of colchicine, a well-known inhibitor of tubulin polymerization .

Biochemical Pathways

By inhibiting tubulin polymerization, the compound affects the cell cycle, specifically the G2/M phase . This disruption leads to cell cycle arrest, preventing the cells from dividing .

Result of Action

The compound’s inhibition of tubulin polymerization and its impact on the cell cycle lead to cell apoptosis, or programmed cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

Análisis Bioquímico

Cellular Effects

Additionally, basic esters of 3,4,5-trimethoxybenzoic acid, a related compound, have been evaluated for antihypertensive and local anesthetic activity .

Molecular Mechanism

Related compounds have been prepared by alkylation of the appropriate secondary amines .

Temporal Effects in Laboratory Settings

Related compounds have shown potent antiviral activity at low concentrations against hepatitis C virus .

Metabolic Pathways

The 3,4,5-trimethoxyphenyl (TMP) group is a critical and valuable core of a variety of biologically active molecules found in natural products or synthetic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole moiety.

Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

Uniqueness

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide and indole rings, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-7-14-8-13(5-6-16(14)22-12)11-21-20(23)15-9-17(24-2)19(26-4)18(10-15)25-3/h5-10,22H,11H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPCHLPDWBVBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325394 | |

| Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

385786-56-1 | |

| Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

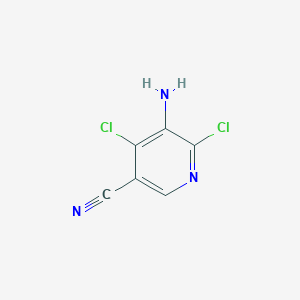

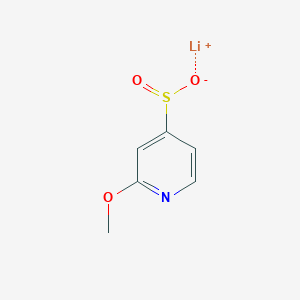

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

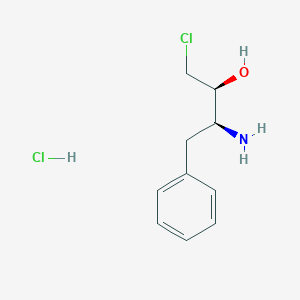

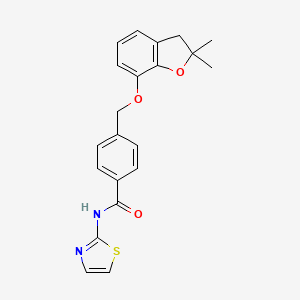

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

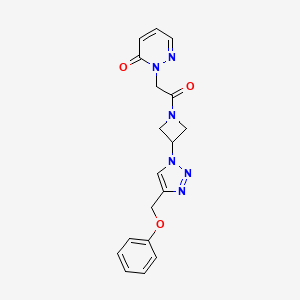

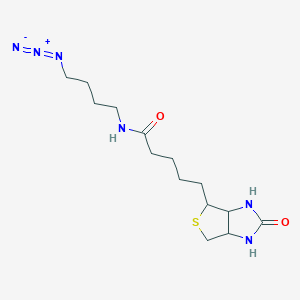

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)